1-[3-Bromo-4-(propan-2-yloxy)phenyl]methanamine

Xanthine oxidase inhibition mercaptopyrimidine synthesis gout therapeutics

1-[3-Bromo-4-(propan-2-yloxy)phenyl]methanamine (CAS 1339365-08-0), also referred to as (3-bromo-4-propan-2-yloxyphenyl)methanamine, is a synthetic benzylamine derivative with the molecular formula C₁₀H₁₄BrNO and a molecular weight of 244.13 g/mol. It belongs to the class of halogenated alkoxy-benzylamines, which serve as versatile building blocks in medicinal chemistry for constructing bioactive molecules, including sphingosine-1-phosphate (S1P) receptor modulators and xanthine oxidase inhibitors.

Molecular Formula C10H14BrNO
Molecular Weight 244.13 g/mol
CAS No. 1339365-08-0
Cat. No. B1529315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-Bromo-4-(propan-2-yloxy)phenyl]methanamine
CAS1339365-08-0
Molecular FormulaC10H14BrNO
Molecular Weight244.13 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=C(C=C1)CN)Br
InChIInChI=1S/C10H14BrNO/c1-7(2)13-10-4-3-8(6-12)5-9(10)11/h3-5,7H,6,12H2,1-2H3
InChIKeySWRLRXSMQJDMRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[3-Bromo-4-(propan-2-yloxy)phenyl]methanamine (CAS 1339365-08-0): Procurement-Relevant Identity and Class Context


1-[3-Bromo-4-(propan-2-yloxy)phenyl]methanamine (CAS 1339365-08-0), also referred to as (3-bromo-4-propan-2-yloxyphenyl)methanamine, is a synthetic benzylamine derivative with the molecular formula C₁₀H₁₄BrNO and a molecular weight of 244.13 g/mol [1]. It belongs to the class of halogenated alkoxy-benzylamines, which serve as versatile building blocks in medicinal chemistry for constructing bioactive molecules, including sphingosine-1-phosphate (S1P) receptor modulators and xanthine oxidase inhibitors [2]. The compound features a primary amine at the benzylic position, a bromine substituent at the 3-position of the phenyl ring, and an isopropoxy group at the 4-position—a substitution pattern that distinguishes it from other regioisomeric analogs and influences both its synthetic utility and its downstream biological activity when incorporated into larger pharmacophores.

Why 1-[3-Bromo-4-(propan-2-yloxy)phenyl]methanamine Cannot Be Interchanged with Generic Analogs: Procurement Risk Analysis


Halogenated alkoxy-benzylamines of formula C₁₀H₁₄BrNO are not functionally interchangeable despite sharing identical molecular weight and elemental composition. The specific 3-bromo-4-isopropoxy substitution pattern of this compound determines its regiochemical reactivity in cross-coupling reactions and its conformational fit when incorporated into pharmacologically relevant scaffolds such as 1,2,4-oxadiazoles and mercaptopyrimidines [1]. Generic substitution with regioisomers such as 1-[5-Bromo-2-(propan-2-yloxy)phenyl]methanamine (CAS 1152594-51-8) or 1-[4-Bromo-2-(propan-2-yloxy)phenyl]methanamine (CAS 1099668-73-1) introduces steric and electronic perturbations that alter reaction yields, intermediate stability, and the biological activity of end products [2]. The evidence below quantifies where these differences manifest, enabling procurement decisions grounded in verifiable performance data rather than structural similarity assumptions.

Quantitative Differentiation Evidence for 1-[3-Bromo-4-(propan-2-yloxy)phenyl]methanamine (1339365-08-0): Head-to-Head and Cross-Study Comparative Data


Synthetic Yield Comparison in Xanthine Oxidase Inhibitor Scaffold Construction: Isopropoxy vs. Isobutoxy vs. Isoamyloxy Analogs

In the construction of 6-(3-bromo-4-alkoxyphenyl)-2-mercaptopyrimidine-4-carboxylic acid xanthine oxidase inhibitors, the isopropoxy-substituted derivative (derived from the target compound) was obtained in 66% isolated yield. Under identical reaction conditions, the isobutoxy analog yielded 71%, while the isoamyloxy analog gave 67% [1]. This establishes that the isopropoxy variant is synthetically accessible with yields within 5 percentage points of the optimal isobutoxy derivative, while offering the advantage of lower steric bulk and higher atom economy for downstream derivatization.

Xanthine oxidase inhibition mercaptopyrimidine synthesis gout therapeutics

Regioisomeric Differentiation: 3-Bromo-4-isopropoxy vs. 5-Bromo-2-isopropoxy Benzylamine in S1P Receptor Modulator Synthesis

The 3-bromo-4-isopropoxybenzylamine substructure is a critical intermediate in the synthesis of ozanimod-related 1,2,4-oxadiazole S1P receptor modulators, as evidenced by its presence in the ozanimod bromo impurity: (S)-2-((4-(5-(3-bromo-4-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-inden-1-yl)amino)ethan-1-ol [1]. In contrast, the regioisomeric 5-bromo-2-isopropoxybenzylamine (CAS 1152594-51-8) has no documented role in this pharmacophore class. The 3-bromo-4-isopropoxy orientation places the bromine para to the oxadiazole linkage, enabling electronic conjugation that stabilizes the bioactive conformation, while the isopropoxy group at the 4-position provides optimal lipophilicity (XLogP3 = 2.2) for blood-brain barrier permeability [2].

S1P receptor modulator ozanimod impurity multiple sclerosis

Physicochemical Differentiation: Computed Lipophilicity and Polar Surface Area vs. Regioisomeric Analogs

Computed physicochemical properties reveal meaningful differences between regioisomeric bromo-isopropoxy benzylamines. The target compound (3-bromo-4-isopropoxy) possesses an XLogP3 of 2.2 and a topological polar surface area (TPSA) of 35.3 Ų [1]. When the bromine is repositioned to the 5-position (5-bromo-2-isopropoxy regioisomer), the altered substitution pattern modifies the dipole moment and solvent-accessible surface area, though explicit computed values for the comparator are not publicly reported in the same database . The TPSA of 35.3 Ų for the target compound falls below the 60 Ų threshold typically associated with favorable oral absorption, while the XLogP3 of 2.2 is within the optimal range (1–3) for CNS drug candidates, supporting its preferential selection for CNS-targeted library synthesis.

Lipophilicity drug-likeness blood-brain barrier permeability

Synthetic Versatility: Primary Amine vs. Dimethylamino Derivative in Parallel Library Synthesis

The target compound's primary benzylamine functionality (NH₂) provides a key synthetic advantage over its N,N-dimethyl analog, 1-(3-bromo-4-isopropoxyphenyl)-N,N-dimethylmethanamine [1]. The primary amine enables direct derivatization via reductive amination, amide coupling, sulfonamide formation, and urea synthesis without requiring deprotection steps. In contrast, the N,N-dimethyl analog is a synthetic endpoint incapable of further amine diversification. This functional group distinction is critical for medicinal chemistry programs requiring iterative SAR exploration: the primary amine scaffold serves as a universal diversification node, whereas the dimethyl analog represents a terminal substituent . Vendors typically supply the target compound at ≥95% purity (e.g., Combi-Blocks QD-0497) , while the dimethyl analog is offered at similar purity levels, making purity alone an insufficient selection criterion.

Reductive amination library synthesis derivatization efficiency

Optimal Application Scenarios for 1-[3-Bromo-4-(propan-2-yloxy)phenyl]methanamine Based on Quantitative Evidence


Synthesis of 1,2,4-Oxadiazole-Based S1P Receptor Modulators for Multiple Sclerosis Research

The compound's 3-bromo-4-isopropoxybenzylamine substructure maps directly onto the ozanimod pharmacophore, where it forms the eastern aryl domain of the 1,2,4-oxadiazole core [1]. Research groups developing next-generation S1P₁ agonists or preparing ozanimod-related reference standards should prioritize this regioisomer, as the bromine at the 3-position enables subsequent Suzuki or Buchwald-Hartwig diversification of the phenyl ring, while the isopropoxy group at the 4-position contributes to the optimal lipophilicity profile (XLogP3 = 2.2) required for CNS penetration [2].

Synthesis of Xanthine Oxidase Inhibitors for Gout and Hyperuricemia Drug Discovery

As demonstrated in CN108689948B, the target compound serves as a precursor to 6-(3-bromo-4-isopropoxyphenyl)-2-mercaptopyrimidine-4-carboxylic acid with a documented yield of 66% [1]. Programs targeting xanthine oxidase inhibition can utilize this building block to generate focused libraries where the isopropoxy group provides a balanced steric profile—less bulky than isoamyloxy (67% yield) but more sterically defined than methoxy, potentially translating to improved selectivity over the related purine salvage enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).

CNS-Focused Fragment-Based Drug Discovery (FBDD) Library Construction

With a topological polar surface area of 35.3 Ų and an XLogP3 of 2.2, the compound falls within the desirable physicochemical range for CNS drug candidates (TPSA < 60 Ų; 1 < XLogP3 < 3) [1]. Its primary benzylamine handle enables rapid parallel derivatization into amides, sulfonamides, secondary amines, and ureas, making it an efficient diversification node for fragment growing and linking strategies aimed at identifying hits for neurological targets.

Generic Drug Impurity Reference Standard Preparation for Ozanimod ANDA Filings

The target compound is the direct synthetic precursor to the ozanimod bromo impurity: (S)-2-((4-(5-(3-bromo-4-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-inden-1-yl)amino)ethan-1-ol [1]. Analytical laboratories supporting Abbreviated New Drug Applications (ANDAs) for generic ozanimod require access to the authentic 3-bromo-4-isopropoxybenzylamine building block to synthesize and characterize this specified impurity, ensuring compliance with ICH Q3A/Q3B guidelines for impurity profiling.

Quote Request

Request a Quote for 1-[3-Bromo-4-(propan-2-yloxy)phenyl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.